molecular formula C18H20N2O B2491617 N-(3-methylphenyl)-3-phenylpyrrolidine-1-carboxamide CAS No. 1208846-62-1

N-(3-methylphenyl)-3-phenylpyrrolidine-1-carboxamide

Cat. No.: B2491617
CAS No.: 1208846-62-1
M. Wt: 280.371
InChI Key: OJEQMJKTHGZVMW-UHFFFAOYSA-N
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Description

N-(3-methylphenyl)-3-phenylpyrrolidine-1-carboxamide: is an organic compound that belongs to the class of pyrrolidine carboxamides This compound is characterized by the presence of a pyrrolidine ring, a phenyl group, and a 3-methylphenyl group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methylphenyl)-3-phenylpyrrolidine-1-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 3-methylphenylamine with 3-phenylpyrrolidine-1-carboxylic acid in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Purification of the final product is usually achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: N-(3-methylphenyl)-3-phenylpyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. For example, halogenation can be achieved using halogenating agents like bromine or chlorine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in the presence of a catalyst such as iron(III) bromide.

Major Products:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms added to the structure.

    Substitution: Halogenated derivatives with bromine or chlorine atoms replacing hydrogen atoms.

Scientific Research Applications

Chemistry: N-(3-methylphenyl)-3-phenylpyrrolidine-1-carboxamide is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules and can be utilized in the development of new synthetic methodologies.

Biology and Medicine: In biological research, this compound is investigated for its potential pharmacological properties. It may exhibit activity as a ligand for certain receptors or enzymes, making it a candidate for drug discovery and development.

Industry: The compound finds applications in the production of specialty chemicals and materials. It can be used in the formulation of advanced materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

  • N-(3-methylphenyl)-3-phenylpyrrolidine-1-carboxamide
  • N-(3-methylphenyl)-3-phenylpyrrolidine-1-carboxylate
  • N-(3-methylphenyl)-3-phenylpyrrolidine-1-carboxylamide

Comparison: this compound is unique due to its specific substitution pattern on the pyrrolidine ring and the presence of both phenyl and 3-methylphenyl groups This structural arrangement imparts distinct chemical and biological properties compared to other similar compounds

Properties

IUPAC Name

N-(3-methylphenyl)-3-phenylpyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c1-14-6-5-9-17(12-14)19-18(21)20-11-10-16(13-20)15-7-3-2-4-8-15/h2-9,12,16H,10-11,13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJEQMJKTHGZVMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)N2CCC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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